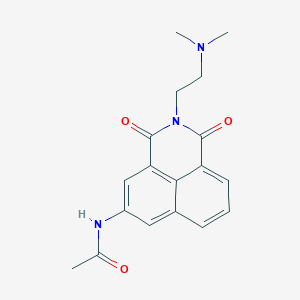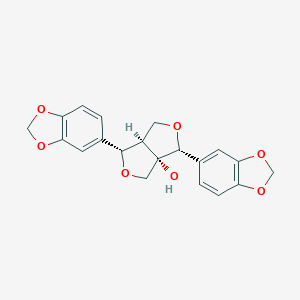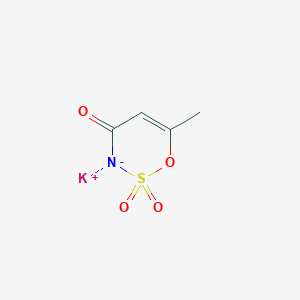
Acesulfam-Kalium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acesulfame potassium is a synthetic, calorie-free sweetener often used as a sugar substitute in various food and beverage products. It is the potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide. Discovered accidentally in 1967 by German chemist Karl Clauss, it is known for being approximately 200 times sweeter than sucrose (common sugar) and is often marketed under trade names such as Sunett and Sweet One .
Wissenschaftliche Forschungsanwendungen
Acesulfame potassium has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Acesulfame potassium (Ace-K) primarily targets the sweet taste receptors in the human body . These receptors, specifically the taste receptor type 1 members 2 and 3 (T1r2 and T1r3), are G-protein coupled receptors that are responsible for the perception of sweetness .
Mode of Action
Ace-K interacts with these sweet taste receptors, triggering a response that is perceived as sweetness. It is 200 times sweeter than sucrose (common sugar), as sweet as aspartame, about two-thirds as sweet as saccharin, and one-third as sweet as sucralose . It has a slightly bitter aftertaste, especially at high concentrations .
Pharmacokinetics
Ace-K exhibits rapid absorption and elimination . It is primarily excreted via the kidneys . The recommended dose of Ace-K per kilogram daily is 15 mg/kg/day .
Result of Action
The primary result of Ace-K’s action is the perception of sweetness without the caloric impact of sugar. Some studies suggest that chronic use of ace-k could affect cognitive functions, potentially via altering neuro-metabolic functions . More research is needed to fully understand the long-term effects of Ace-K consumption.
Action Environment
Ace-K is stable under heat, even under moderately acidic or basic conditions, allowing it to be used as a food additive in baking, or in products that require a long shelf life . Despite having a stable shelf life, Ace-K can eventually degrade to acetoacetamide, which is toxic in high doses . In the environment, Ace-K is generally reported to be environmentally persistent . Recent studies suggest that it can be extensively biodegraded in the environment .
Biochemische Analyse
Biochemical Properties
In chemical structure, acesulfame potassium is the potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide . It is a white crystalline powder with molecular formula C4H4KNO4S . Acesulfame K is 200 times sweeter than sucrose (common sugar), as sweet as aspartame, about two-thirds as sweet as saccharin, and one-third as sweet as sucralose .
Cellular Effects
Acesulfame potassium has been found to have various effects on cells. For instance, it has been observed to perturb the gut microbiome of CD-1 mice after a 4-week treatment . The observed body weight gain, shifts in the gut bacterial community composition, enrichment of functional bacterial genes related to energy metabolism, and fecal metabolomic changes were highly gender-specific . In particular, acesulfame potassium increased body weight gain of male but not female mice .
Molecular Mechanism
The generation of an acesulfame potassium-induced neurological phenotype was associated with metabolic dysregulation (glycolysis inhibition and functional ATP depletion) and neurosynaptic abnormalities (dysregulation of TrkB-mediated BDNF and Akt/Erk-mediated cell growth/survival pathway) in hippocampal neurons .
Temporal Effects in Laboratory Settings
Extended acesulfame potassium exposure (40 weeks) in normal C57BL/6J mice demonstrated a moderate and limited influence on metabolic homeostasis, including altering fasting insulin and leptin levels, pancreatic islet size and lipid levels, without affecting insulin sensitivity and bodyweight .
Dosage Effects in Animal Models
High doses of acesulfame potassium have been found to significantly enhance urine output in mice . There was a positive correlation between K+ and urination volume .
Metabolic Pathways
Acesulfame potassium has been found to affect multiple metabolic pathways in E. coli, which include propanoate, phosphonate, phosphinate and fatty acid metabolism, pentose phosphate pathway, and biosynthesis of several amino acids including lysine and the aromatic amino acids .
Transport and Distribution
Acesulfame potassium and sucralose have been found to act as PGP inhibitors, competing for the natural substrate-binding pocket of PGP . This was observed after exposure to concentrations of acesulfame potassium within expected levels from common foods and beverage consumption .
Subcellular Localization
Given its small molecular size and its ability to be uniformly mixed with other sweeteners , it can be inferred that acesulfame potassium may be distributed throughout the cell
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acesulfame potassium is synthesized through a multi-step process. The initial step involves the reaction of acetoacetamide with sulfur trioxide to form an intermediate compound. This intermediate is then cyclized to produce the final product, acesulfame potassium .
Industrial Production Methods: In industrial settings, the production of acesulfame potassium typically involves the use of a combined reactor system. This system includes a Venturi reactor and a flow reactor to ensure efficient mixing and reaction of the starting materials. The process is carefully controlled to maintain the desired reaction conditions and to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Acesulfame potassium is relatively stable under a variety of conditions, but it can undergo degradation under prolonged exposure to high temperatures. The primary degradation product is acetoacetamide, which can be toxic in high doses .
Common Reagents and Conditions: The synthesis of acesulfame potassium involves reagents such as sulfur trioxide and acetoacetamide. The reaction conditions typically include controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed: The major product formed from the synthesis of acesulfame potassium is the compound itself. under certain conditions, degradation products such as acetoacetamide can be formed .
Vergleich Mit ähnlichen Verbindungen
Uniqueness of Acesulfame Potassium: Acesulfame potassium is unique in its combination of high sweetness intensity, heat stability, and synergistic effects when blended with other sweeteners. This makes it a versatile and widely used sugar substitute in various applications .
Eigenschaften
CAS-Nummer |
55589-62-3 |
|---|---|
Molekularformel |
C4H5NO4S.K C4H5KNO4S |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
potassium;6-methyl-2,2-dioxooxathiazin-4-one |
InChI |
InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6); |
InChI-Schlüssel |
AHRFRRASJMTTQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)[N-]S(=O)(=O)O1.[K+] |
Isomerische SMILES |
CC1=CC(=NS(=O)(=O)O1)[O-].[K+] |
Kanonische SMILES |
CC1=CC(=O)NS(=O)(=O)O1.[K] |
melting_point |
Mp 225 dec. (on slow heating) |
Key on ui other cas no. |
55589-62-3 |
Physikalische Beschreibung |
Dry Powder Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose |
Verwandte CAS-Nummern |
33665-90-6 (Parent) |
Löslichkeit |
Very soluble in water, very slightly soluble in ethanol |
Synonyme |
acesulfam-K acesulfame calcium acesulfame K acesulfame potassium acesulfame sodium acetosulfam acetosulfam potassium acetosulfam, potassium salt acetosulfam, sodium salt acetosulfame acetosulfame calcium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


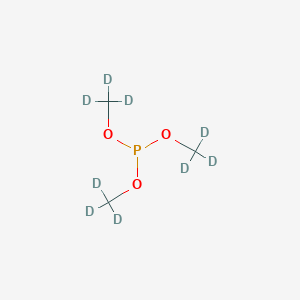

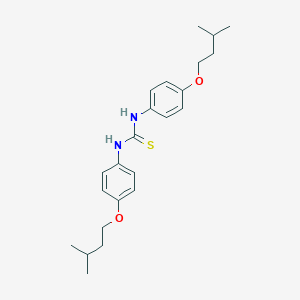
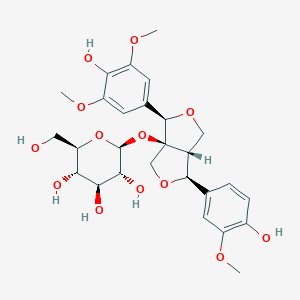
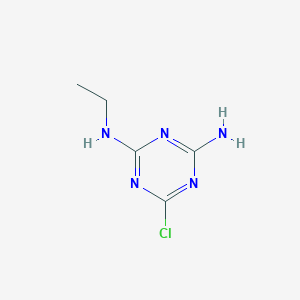
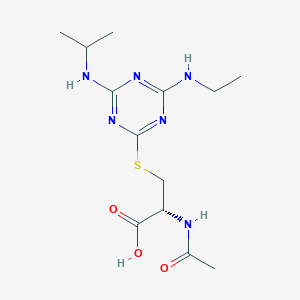
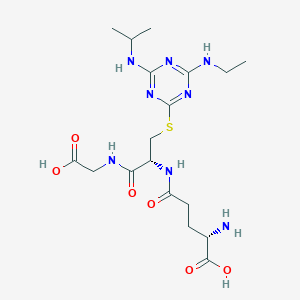
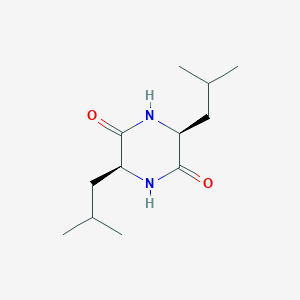
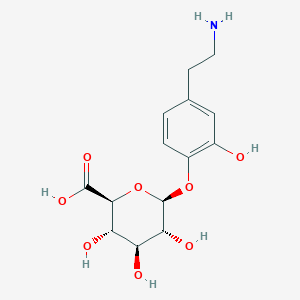
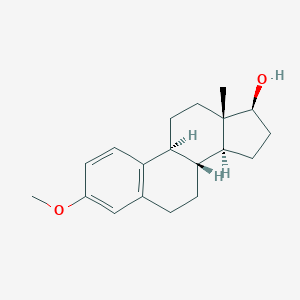

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)
